Eau-18O

Vue d'ensemble

Description

Water-18O (also known as heavy water) is an isotope of water that has been studied for its unique properties and potential applications in scientific research. It is composed of two hydrogen atoms and one oxygen atom, but the oxygen atom contains eight neutrons, rather than the usual six. This makes water-18O approximately 10.6% heavier than regular water. Water-18O has a variety of uses in both biochemical and physiological research, due to its unique properties.

Applications De Recherche Scientifique

Processus hydrologiques

L'eau-18O, ainsi que d'autres isotopes stables et radioactifs, est un outil puissant pour suivre le trajet des molécules d'eau dans l'ensemble du cycle de l'eau . Cela comprend des études à l'échelle locale et régionale liées à la dynamique des précipitations ou à différentes applications des isotopes de l'eau en combinaison avec d'autres paramètres hydrochimiques dans les enquêtes sur les eaux de surface, la fonte des neiges, l'eau du sol, les eaux souterraines et l'eau du xylème .

Études d'hydrogéologie

Dans le domaine de l'hydrogéologie, l'this compound et les isotopes du deutérium sont utilisés pour répondre à des questions telles que quand il pleut, où va l'eau, quel chemin elle emprunte, combien de temps elle coule dans le bassin, etc . Ces isotopes aident à améliorer notre compréhension globale des processus de bassin versant .

Mesures du débit des rivières

Des méthodes isotopiques utilisant l'this compound sont utilisées pour mesurer le débit des eaux de rivières, en particulier dans les situations où les méthodes traditionnelles ne sont pas possibles en raison de faibles vitesses et de faibles débits .

Études de fuites d'eau des canaux

Les isotopes de l'this compound sont utilisés pour étudier les fuites d'eau des canaux. Par exemple, ils ont été utilisés pour examiner l'effet des fuites d'eau du canal interétatique dans l'ouest du Nebraska .

Taux de recharge des eaux souterraines

L'this compound et les isotopes du deutérium sont des outils puissants pour estimer la nutrition, mais comme ils représentent la quantité de nutrition dans une petite plage, ils n'ont pas encore été utilisés pour estimer la nutrition dans de grands bassins comme les aquifères .

Dynamique des lacs

Les isotopes de l'this compound sont utilisés pour comprendre la dynamique des lacs, qui implique divers processus, notamment le transfert de la pollution et l'équilibre .

Applications de la tomographie par émission de positrons (TEP)

L'this compound est une eau modifiée isotopiquement, qui est appropriée pour les applications de TEP

Mécanisme D'action

Target of Action

Water-18O, or H2^18O, is a stable isotope of water where the oxygen atom is the isotope ^18O . The primary targets of Water-18O are biological systems where it can be incorporated into biochemical substrates . It is used as a tracer in various scientific fields such as environmental studies, biochemistry, diagnosis, and medical treatment .

Mode of Action

Water-18O interacts with its targets by replacing the regular oxygen (^16O) in water molecules. This replacement happens during metabolic processes, where water is used as a substrate . The ^18O isotope is then incorporated into various biochemical compounds, effectively labelling them . This allows scientists to track the incorporation or exchange of oxygen atoms in metabolic pathways .

Biochemical Pathways

Water-18O affects several biochemical pathways. It is used in Positron-Emission Tomography (PET), a nuclear imaging technique that observes metabolic processes in the body . It is also used in proteomics and glycoproteomics for the global analysis of simple or complex mixtures . In these fields, Water-18O provides a means to incorporate a stable and universal tag on peptides or proteins .

Pharmacokinetics

The pharmacokinetics of Water-18O are similar to that of regular water, given that the only difference is the isotope of oxygen. The presence of the ^18o isotope allows for the tracking of the water molecule through various biological systems . This is particularly useful in medical imaging techniques like PET scans .

Result of Action

The use of Water-18O results in the labelling of various biochemical compounds with the ^18O isotope . This allows for the tracking of these compounds in various biological and chemical processes . In medical applications, this can aid in the diagnosis of diseases such as tumors, staging of cancer, metastasis, and dementia .

Action Environment

The action of Water-18O is influenced by the same environmental factors that affect regular water. The use of water-18o in various applications must be done under controlled conditions to prevent the loss of the ^18o label . In medical applications, for example, the patient’s body temperature, hydration level, and metabolic rate can influence the distribution and excretion of Water-18O .

Safety and Hazards

Orientations Futures

The stable isotope ratios of hydrogen and oxygen (δ2H and δ18O) in tap water provide important insights into the way that people interact with and manage the hydrological cycle . Understanding how these interactions vary through space and time allows for the management of these resources to be improved, and for isotope data to be useful in other disciplines . The seasonal variation of δ2H and δ18O in tap water within South Africa was assessed to identify municipalities that are supplied by seasonally invariant sources that have long residence periods, such as groundwater .

Analyse Biochimique

Biochemical Properties

Water-18O plays a significant role in biochemical reactions, particularly in mass spectrometry proteomics and glycoproteomics . It provides a means to incorporate a stable and universal tag on peptides or proteins that is resistant to back-exchange and is readily distinguished from native in MS-based measurements .

Cellular Effects

The effects of Water-18O on cells and cellular processes are primarily observed in its use in metabolic studies. By incorporating Water-18O into cellular systems, scientists can track and measure various metabolic processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Water-18O exerts its effects through its interactions with biomolecules. When incorporated into peptides or proteins, it forms a stable and universal tag that can be detected in mass spectrometry-based measurements .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Water-18O can change over time. It is known for its stability and resistance to back-exchange, making it a reliable tool for long-term studies .

Dosage Effects in Animal Models

The effects of Water-18O in animal models can vary with dosage. It is often used in the Doubly Labelled Water (DLW) method to measure Total Energy Expenditure (TEE) and Total Body Water (TBW) in humans and animals .

Metabolic Pathways

Water-18O is involved in various metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels when used in metabolic studies .

Transport and Distribution

Water-18O is transported and distributed within cells and tissues in the same manner as regular water. Its distribution can be tracked and measured, providing valuable information about cellular processes .

Subcellular Localization

The subcellular localization of Water-18O is similar to that of regular water. It can be found in all compartments and organelles within the cell .

Propriétés

IUPAC Name |

oxidane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O/h1H2/i1+2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYOFNOQVPJJNP-NJFSPNSNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[18OH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40933267 | |

| Record name | (~18~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

20.015 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14314-42-2, 14797-71-8 | |

| Record name | Water-18O | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14314-42-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Water O-18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014314422 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Oxygen, isotope of mass 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014797718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (~18~O)Water | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40933267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WATER O-18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7QV8F8BYNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

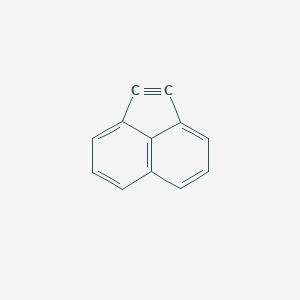

![(2R,6S)-2,6-dimethyl-1-azabicyclo[2.2.2]octane](/img/structure/B87930.png)

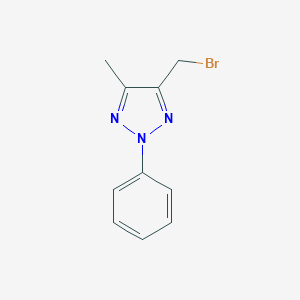

![2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(2-chlorophenyl)-3-oxobutyramide]](/img/structure/B87934.png)

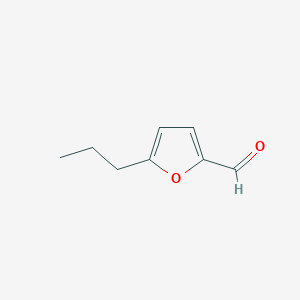

![4-[(5-Hydroxy-3-methylisoxazol-4-YL)methylene]-3-methyl-(4H)isoxazol-5-one](/img/structure/B87966.png)

![13,14-Dioxatricyclo[8.2.1.14,7]tetradeca-4,6,10,12-tetraene](/img/structure/B87969.png)